Hexafluorosilicate

Vue d'ensemble

Description

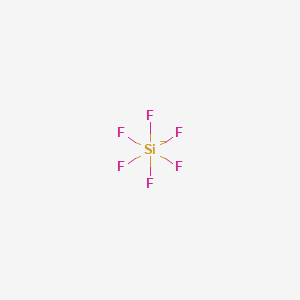

Hexafluorosilicate is an inorganic compound with the chemical formula SiF₆²⁻. It is commonly found in the form of salts such as sodium this compound and potassium this compound. These salts are typically colorless and soluble in water. This compound is widely used in various industrial applications, including water fluoridation, glass manufacturing, and as a precursor for other fluoride compounds.

Méthodes De Préparation

Hexafluorosilicate can be synthesized through several methods:

-

Synthetic Routes and Reaction Conditions

- One common method involves the reaction of silicon dioxide with hydrofluoric acid, producing hexafluorosilicic acid, which can then be neutralized with a base to form this compound salts.

- Another method involves the reaction of silicon tetrafluoride with water, yielding hexafluorosilicic acid, which can subsequently be converted to this compound salts.

-

Industrial Production Methods

- Industrially, this compound is often produced as a byproduct in the manufacture of phosphate fertilizers. The process involves the treatment of phosphate rock with sulfuric acid, releasing silicon tetrafluoride gas, which is then absorbed in water to form hexafluorosilicic acid.

- This acid is then neutralized with sodium hydroxide or potassium hydroxide to produce sodium this compound or potassium this compound, respectively .

Analyse Des Réactions Chimiques

Stability and Decomposition

Hexafluorosilicic acid is stable only in hydrogen fluoride or acidic aqueous solutions . In other circumstances, it acts as a source of hydrofluoric acid . When pure or in oleum solution, it evolves silicon tetrafluoride until the residual hydrogen fluoride re-establishes equilibrium :

Upon heating to its boiling point, hexafluorosilicic acid decomposes to produce very toxic and corrosive hydrogen fluoride gas .

Hydrolysis

In alkaline-to-neutral aqueous solutions, hexafluorosilicic acid readily hydrolyzes to fluoride anions and amorphous, hydrated silica ("SiO₂") . Strong bases initially yield fluorosilicate salts, but any stoichiometric excess leads to hydrolysis. At concentrations typically used for water fluoridation, 99% hydrolysis occurs :

The rate of hydrolysis increases with pH . At the pH of drinking water, the degree of hydrolysis is essentially 100% .

Reactions with Alkali and Alkaline Earth Metals

Neutralization of hexafluorosilicic acid solutions with alkali metal bases produces corresponding alkali metal fluorosilicate salts :

For example, sodium hexafluorosilicate can be produced by treating sodium chloride with hexafluorosilicic acid :

Similarly, ammonium and barium salts can be produced for other applications . At room temperature, 15-30% concentrated hexafluorosilicic acid undergoes similar reactions with chlorides, hydroxides, and carbonates of alkali and alkaline earth metals .

Heating sodium this compound yields silicon tetrafluoride :

Reactions with Concrete

When applied to a calcium-rich surface like concrete, hexafluorosilicic acid can improve the surface's resistance to acid attack :

The resulting calcium fluoride (CaF₂) is an insoluble solid that is acid-resistant .

Reactions with Fluoride Ions

Hexafluorosilicic acid reacts with fluoride ions to form this compound, which precipitates out of solution. This process can remove a significant portion of fluoride from the solution .

Reactivity with Other Substances

Fluorosilicic acid can react with strong acids, such as sulfuric acid, to release fumes of toxic hydrogen fluoride . It also attacks glass and materials containing silica . It reacts exothermically with chemical bases and active metals like iron and aluminum, dissolving the metal and liberating hydrogen and/or toxic gases . It can also initiate polymerization in certain alkenes and react with cyanide salts and compounds to release gaseous hydrogen cyanide .

Formation of this compound Nanojars

This compound-entrapping nanojars can be synthesized through specific reactions involving copper fluoride, pyrazole, sodium hydroxide, and tetrabutylammonium hydroxide in tetrahydrofuran (THF) . In this reaction, fluoride ions react with silicate in the glass container walls, leading to the formation of SiF62– ions, which template the formation of CunSiF6 nanojars .

Reactivity of Magnesium this compound

Magnesium this compound dissolves in strong acids or bases . It is generally compatible with most materials but may produce irritating fumes and vapors when mixed with other materials and exposed to elevated temperatures or open flames .

Applications De Recherche Scientifique

Dental Applications

Caries Prevention and Treatment

Ammonium hexafluorosilicate has been extensively studied for its effectiveness in preventing dental caries. A study involving primary tooth enamel demonstrated that the application of ammonium this compound significantly increased the calcium-to-phosphorus ratio compared to control groups, suggesting enhanced remineralization of demineralized enamel . The structural changes observed under scanning electron microscopy indicated that AHF treatment led to the formation of protective spherical particles on the enamel surface.

Microtensile Bond Strength

Another investigation focused on the impact of ammonium this compound and silver diamine fluoride on the bond strength between resin composites and dentin surfaces. Results indicated that while both agents reduced microtensile bond strength, laser irradiation improved bonding in specimens treated with ammonium this compound, highlighting its potential use in restorative dentistry .

Material Science Applications

Crystal Growth and Nanomaterials

Sodium this compound has been utilized in the synthesis of silicon quantum dots through nonclassical crystallization processes. Research revealed that varying concentrations of hydrofluoric acid influenced the morphology and crystallinity of sodium this compound microrods, which are crucial for applications in photonics and electronics . These findings underscore the compound's role in advancing nanotechnology.

Ionic Liquids

This compound salts have also been explored for their potential in forming ionic liquids, which are valuable in chemical synthesis due to their unique solvent properties. This application suggests a pathway for developing more efficient chemical processes .

Environmental Applications

Water Fluoridation

Hexafluorosilicates are commonly used in water fluoridation programs to enhance dental health at a community level. The equilibrium dynamics between hexafluorosilicates and fluoride ions in aqueous solutions have been studied to optimize fluoride delivery while minimizing potential risks associated with lead leaching from plumbing systems .

Fluoride Removal Technologies

Recent advancements include the development of bio-nanocomposites that efficiently remove fluoride from contaminated water sources. These materials leverage the high adsorption capacity of modified alumina to achieve significant fluoride removal efficiencies across varying pH levels .

Health and Safety Considerations

While hexafluorosilicates offer numerous benefits, safety assessments have highlighted potential health risks associated with exposure. Studies indicate that high concentrations can lead to dental fluorosis and other systemic effects, necessitating careful regulation of their use .

Data Summary Table

| Application Area | Compound | Key Findings/Results |

|---|---|---|

| Dental Health | Ammonium this compound | Increased Ca/P ratio; effective caries prevention |

| Bond Strength | Ammonium this compound | Reduced bond strength; improved with laser treatment |

| Material Science | Sodium this compound | Controlled crystallization of silicon quantum dots |

| Water Fluoridation | Hexafluorosilic Acid | Effective fluoride delivery; concerns over lead leaching |

| Environmental Remediation | Bio-nanocomposites | High fluoride removal efficiency across pH ranges |

Case Studies

- Caries Arresting Study : A clinical trial involving 20 primary canines demonstrated that application of ammonium this compound resulted in significant structural changes in enamel, suggesting its efficacy as a caries-arresting agent .

- Nanomaterial Synthesis : Research into sodium this compound's role in synthesizing silicon quantum dots revealed a novel approach to controlling particle morphology, critical for future applications in electronic devices .

- Fluoride Removal Technology : Development of fungus hyphae-supported alumina composites showed promising results for fluoride adsorption from water, indicating a sustainable approach to managing environmental fluoride contamination .

Mécanisme D'action

The mechanism of action of hexafluorosilicate involves:

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Hexafluorosilicate can be compared with other similar compounds:

-

Similar Compounds

Hexafluorophosphate: Similar in structure but contains phosphorus instead of silicon.

Hexafluorotitanate: Contains titanium and is used in similar applications, such as metal treatment and surface modification.

Hexafluorozirconate: Contains zirconium and is used in ceramics and as a corrosion inhibitor.

-

Uniqueness

- This compound is unique due to its widespread use in water fluoridation and its role as a precursor for various industrial fluoride compounds. Its ability to release fluoride ions under specific conditions makes it particularly valuable in both scientific research and industrial applications .

Activité Biologique

Hexafluorosilicate, particularly in its salt forms such as sodium this compound (Na₂SiF₆) and ammonium this compound (NH₄₂SiF₆), has garnered attention for its biological activity, especially due to its applications in water fluoridation and potential health implications. This article focuses on the biological activity of this compound compounds, examining their toxicity, effects on various biological systems, and relevant case studies.

Hexafluorosilicates are primarily used in water fluoridation processes, dental products, and as industrial chemicals. These compounds release fluoride ions, which are known for their role in dental health but also raise concerns regarding toxicity and environmental impact.

Table 1: Common this compound Compounds

| Compound | Chemical Formula | Common Uses |

|---|---|---|

| Sodium this compound | Na₂SiF₆ | Water fluoridation, dental care |

| Ammonium this compound | NH₄₂SiF₆ | Industrial applications |

| Calcium this compound | CaSiF₆ | Specialty glass production |

Acute Toxicity

Research indicates that sodium this compound exhibits significant acute toxicity. The median lethal dose (LD50) values for various this compound salts have been reported as follows:

- Dipotassium this compound : 156 mg/kg

- Disodium this compound : 125 mg/kg

- Diammonium this compound : 100 mg/kg

Symptoms of acute toxicity observed in animal studies include lethargy, salivation, and respiratory distress .

Chronic Exposure Studies

Chronic exposure to fluoride from hexafluorosilicates has been associated with various health effects across different species. For instance:

- Fish Studies : In African sharp-tooth catfish (Clarias gariepinus), exposure to fluoride resulted in significant alterations in serum biochemical parameters and immune responses. Notably, there was an upregulation of cytochrome P450 1A expression indicative of activated detoxification mechanisms .

- Drosophila melanogaster : Chronic exposure to sodium fluoride led to increased expression of heat shock protein 70 (HSP70), indicating stress response, along with DNA damage as evidenced by comet assay results .

- Zebrafish (Danio rerio) : Studies showed that fluoride exposure impaired immune responses by affecting the expression of pro-inflammatory cytokines and inducing apoptosis in leukocytes, suggesting a compromised immune system .

Human Case Studies

A notable case involved a 32-year-old woman who ingested sodium this compound in a suicide attempt. She experienced severe symptoms including vomiting and muscle spasms but recovered after treatment with calcium compounds. This case highlights the potential acute effects of hexafluorosilicates on human health .

Genotoxicity Assessment

Genotoxicity studies have generally indicated that sodium this compound is not considered genotoxic. In vitro tests showed negative results for gene mutations and clastogenicity across several assays including the bacterial reverse mutation assay .

Propriétés

IUPAC Name |

hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si/c1-7(2,3,4,5)6/q-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHORFAFFMDIQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16871-90-2 (potassium), 16893-85-9 (sodium), 16919-19-0 (ammonium), 16925-39-6 (calcium), 16949-65-8 (magnesium), 17125-80-3 (barium), 18972-56-0 (magnesiium hydrate) | |

| Record name | Hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047214 | |

| Record name | Hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.075 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorosilicates, n.o.s. appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | FLUOROSILICATES, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17084-08-1 | |

| Record name | FLUOROSILICATES, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17084-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.